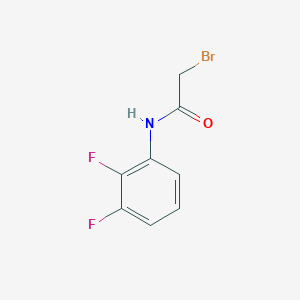

2-bromo-N-(2,3-difluorophenyl)acetamide

説明

2-Bromo-N-(2,3-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a bromo-substituted acetamide group attached to a 2,3-difluorophenyl ring. The compound’s molecular formula is C₈H₇BrF₂NO, with a molecular weight of 263.05 g/mol.

The synthesis of such compounds typically involves coupling a bromo-substituted acetic acid derivative with a substituted aniline via carbodiimide-mediated amidation (). For example, 3,4-difluoroaniline might react with 2-bromoacetyl chloride in the presence of triethylamine to yield the target compound ().

特性

分子式 |

C8H6BrF2NO |

|---|---|

分子量 |

250.04 g/mol |

IUPAC名 |

2-bromo-N-(2,3-difluorophenyl)acetamide |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) |

InChIキー |

ZHTXMNDZGFHTAA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)F)F)NC(=O)CBr |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Substitutional Variations

The following table compares 2-bromo-N-(2,3-difluorophenyl)acetamide with structurally related halogenated acetamides:

Physicochemical Properties

- Molecular Weight : Ranges from 215.06 g/mol (2-bromo-N-(4-fluorophenyl)acetamide, ) to 314.22 g/mol (hexyloxy-substituted analogs, ).

- Hydrogen Bonding : Compounds with ortho-fluorine substituents (e.g., 2,3-difluoro or 2,4-difluoro) exhibit stronger intermolecular C–H···F and N–H···O interactions, enhancing crystallinity ().

- Lipophilicity : Chloro-substituted analogs (e.g., 2-bromo-N-(3-chlorophenyl)acetamide) exhibit higher logP values compared to fluoro-substituted derivatives due to chlorine’s larger atomic radius and polarizability ().

Research Findings and Challenges

- Structural Analysis : X-ray crystallography of analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () reveals dihedral angles of 66.4° between aromatic rings, influencing packing stability. Similar studies are needed for 2-bromo-N-(2,3-difluorophenyl)acetamide to confirm its crystal structure.

- Stereoelectronic Effects : Fluorine’s electronegativity and small size enhance metabolic stability in drug design, but ortho-substitution may sterically hinder binding to biological targets ().

- Synthetic Limitations : Some derivatives, like 2-bromo-N-(2,3-dichlorophenyl)acetamide, are discontinued due to challenges in purification ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。